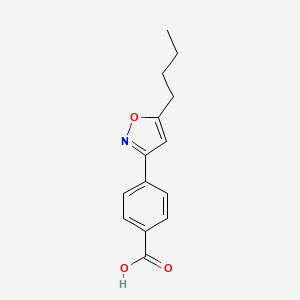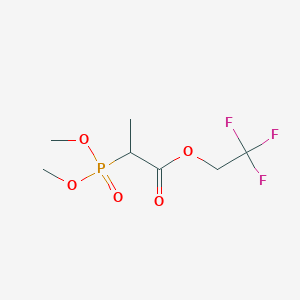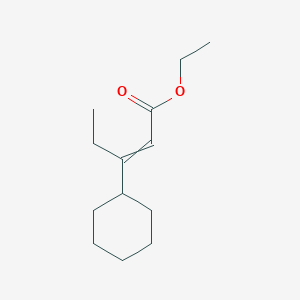![molecular formula C18H17BrN2O B14198548 6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919292-69-6](/img/structure/B14198548.png)
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one is a chemical compound that belongs to the class of benzo[h]isoquinolinones. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a bromine atom and an azetidine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The azetidine ring and bromine atom play crucial roles in its binding affinity and reactivity. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one can be compared with other similar compounds such as:
6-(Azetidin-1-yl)-9H-purine: This compound also contains an azetidine ring but differs in its core structure, which is a purine rather than a benzo[h]isoquinolinone.
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
919292-69-6 |
|---|---|
Formule moléculaire |
C18H17BrN2O |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
6-[2-(azetidin-1-yl)ethyl]-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H17BrN2O/c19-14-2-3-15-12(5-9-21-7-1-8-21)10-13-4-6-20-18(22)17(13)16(15)11-14/h2-4,6,10-11H,1,5,7-9H2,(H,20,22) |
Clé InChI |
KLGCTTHIYACHMV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)


![[3-[(1S)-1-phenylethoxy]phenyl]thiourea](/img/structure/B14198491.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)
